N-(4-bromo-2-methylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O2S/c1-13-4-7-18(15(3)10-13)31-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-17-6-5-16(23)11-14(17)2/h4-11H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZIXPKIHQRQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Arylamine Protection
Ortho-toluidine (2-methylaniline) undergoes acetylation using acetic anhydride under reflux conditions (50–70°C) to yield N-(2-methylphenyl)acetamide. This step achieves >95% conversion, with purification via recrystallization from cold water producing needle-like crystals.
Bromination
N-(2-methylphenyl)acetamide is brominated using N-bromosuccinimide (NBS) in tetrachloroethylene at reflux (110–120°C) for 4 hours. Regioselective bromination occurs at the para position relative to the methyl group, yielding N-(4-bromo-2-methylphenyl)acetamide with 85–90% purity after hot ethanol washes.
Hydrolysis and Final Acetylation
Hydrolysis of the acetamide group is performed using concentrated HCl (25–35 mL) and dioxane under reflux (1.5–2.5 hours), followed by neutralization with ammonia to pH 8–10. The resulting 4-bromo-2-methylaniline is re-acetylated with acetic anhydride to ensure chemoselective amide formation.
Table 1: Reaction Conditions for N-(4-Bromo-2-methylphenyl)acetamide Synthesis
Synthesis of 8-[(2,4-Dimethylphenyl)sulfanyl]-3-oxo-2H,3H-triazolo[4,3-a]pyrazine
The triazolopyrazine core is constructed via cyclization and sulfur incorporation, adapting methods from transition metal-free coupling reactions.
Formation of Triazolo[4,3-a]pyrazine Skeleton
2-Chloropyrazine reacts with hydrazine hydrate in ethanol at 60°C for 15 hours, forming a dihydrazine intermediate. Cyclization is induced using trifluoroacetic anhydride (TFAA) and methanesulfonic acid under reflux (72–75°C), yielding 3-oxo-2H,3H-triazolo[4,3-a]pyrazine.
Sulfanyl Group Introduction
The sulfur moiety is introduced via nucleophilic aromatic substitution. 2,4-Dimethylthiophenol reacts with the chlorinated triazolopyrazine intermediate in chlorobenzene at 50°C under strong base conditions (e.g., NaOH), avoiding transition metal catalysts. This step achieves 99.1% HPLC purity after silica gel chromatography.
Table 2: Key Parameters for Triazolopyrazine Synthesis
| Step | Reagents | Temperature | Time | Purity |
|---|---|---|---|---|
| Cyclization | TFAA, methanesulfonic acid | 72–75°C | 42 h | 93.3% (HPLC) |
| Sulfanyl Coupling | 2,4-Dimethylthiophenol | 50°C | 60 h | 99.1% (HPLC) |
Coupling of Acetamide and Triazolopyrazine Moieties
The final step involves conjugating N-(4-bromo-2-methylphenyl)acetamide to the triazolopyrazine-sulfanyl intermediate.
Nucleophilic Substitution at the Pyrazine C-2 Position
The triazolopyrazine intermediate, bearing a leaving group (e.g., chloride) at the C-2 position, reacts with the deprotonated acetamide’s amine group. Using DMF as a solvent and K₂CO₃ as a base at 80°C for 12 hours, the acetamide side chain is introduced via SNAr (nucleophilic aromatic substitution).
Purification and Recrystallization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol to achieve >98% purity.
Optimization Strategies
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SNAr, while weaker bases (e.g., K₂CO₃) minimize side reactions compared to stronger bases like NaOH.
Temperature Control
Maintaining temperatures below 100°C prevents decomposition of the triazolopyrazine core, as observed in differential scanning calorimetry (DSC) analyses.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times consistent with reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.62 (d, J = 8.4 Hz, 1H, aromatic), 2.32 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
Mass Spectrometry (MS)
ESI-MS: m/z 554.08 [M+H]⁺, consistent with the molecular formula C₂₃H₂₂BrN₅O₂S.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolopyrazine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its structural characteristics. Research indicates that derivatives of triazole compounds often display antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that compounds with similar structures can inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects .
Recent studies have focused on the biological activity of N-(4-bromo-2-methylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide. For instance:
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways .
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent modifications to introduce the bromo and sulfanyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
A study published in Molecular Pharmacology evaluated the anticancer properties of various triazole derivatives. The results indicated that this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial activity of this compound revealed that it exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the importance of the sulfanyl group in enhancing the compound's interaction with bacterial cell membranes .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazolopyrazine core and the sulfanyl group may play crucial roles in binding to these targets and modulating their activity. Further studies are needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following triazolo-pyrazine and acetamide derivatives are compared based on structural modifications, physicochemical properties, and inferred bioactivity:
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Effects on Properties
Research Findings and Implications
Sulfanyl Group Role : The sulfanyl moiety in triazolo-pyrazine derivatives (e.g., ) is critical for forming hydrogen bonds with target enzymes, such as kinases or proteases .
Acetamide Modifications :
- Bromophenyl groups (as in the target compound and ) enhance lipophilicity, favoring blood-brain barrier penetration .
- Fluorophenyl substituents () balance polarity and metabolic stability .
Lumping Strategy : Compounds with similar cores (e.g., triazolo-pyrazine) but varied substituents may exhibit comparable pharmacokinetic profiles, enabling predictive modeling .
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's structure features a triazole moiety and a sulfanyl group, which are known to contribute to its biological activities. The presence of bromine and methyl groups can influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃BrN₄OS |
| Molecular Weight | 341.23 g/mol |
| CAS Number | 329698-24-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a study focused on triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups like methyl enhances the cytotoxicity of these compounds.
- Case Study: Cytotoxicity Evaluation
- A compound structurally related to this compound was tested against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.
- Results indicated an IC₅₀ value of approximately 1.98 µg/mL for related compounds, suggesting that modifications in the phenyl ring could enhance activity against these cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their broad-spectrum antimicrobial properties.
- Antibacterial Studies
The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets:
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound?
The synthesis involves multi-step organic reactions, focusing on constructing the triazolo-pyrazine core and introducing the sulfanyl and acetamide substituents. Key steps include:
- Triazolo-pyrazine core formation : Cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux in anhydrous solvents (e.g., ethanol or DMF) .
- Sulfanyl group introduction : Nucleophilic substitution using 2,4-dimethylthiophenol in the presence of a base (e.g., K₂CO₃) to ensure regioselectivity .
- Acetamide coupling : Activation of the carboxylic acid group (e.g., via EDC/HOBt) followed by reaction with 4-bromo-2-methylaniline . Reference :
Q. How should researchers characterize the structural and purity profile of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection.
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies of analogous triazolo-pyrazine derivatives . Reference :
Q. What are the key challenges in achieving regioselectivity during sulfanyl group incorporation?
Competing nucleophilic sites on the triazolo-pyrazine core can lead to byproducts. Mitigation strategies include:
- Steric control : Use bulky bases (e.g., DBU) to direct substitution to the less hindered position.
- Temperature modulation : Lower reaction temperatures (0–5°C) to slow competing pathways . Reference :
Advanced Research Questions
Q. How can computational methods predict binding interactions with biological targets?
Employ molecular docking (e.g., AutoDock Vina ) to model ligand-target interactions:
- Grid parameterization : Define binding pockets using X-ray crystallographic data of homologous proteins.
- Scoring function optimization : Adjust Van der Waals and electrostatic parameters to improve affinity predictions.
- Validation : Compare docking results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies . Reference :
Q. What experimental design strategies optimize reaction yields in multi-step syntheses?
Utilize Design of Experiments (DoE) for systematic optimization:
- Factor screening : Identify critical variables (e.g., solvent polarity, catalyst loading) via fractional factorial designs.
- Response surface methodology (RSM) : Model nonlinear relationships between factors (e.g., temperature, stoichiometry) and yield.
- Flow chemistry integration : Enhance reproducibility using continuous-flow reactors for exothermic or moisture-sensitive steps . Reference :
Q. How can researchers address discrepancies between computational and experimental binding data?
Conduct cross-validation studies:
- Molecular dynamics (MD) simulations : Assess conformational flexibility over 100+ ns trajectories to refine docking poses.
- Alchemical free-energy calculations : Calculate binding free energies (ΔG) using methods like MM/GBSA.
- Experimental validation : Perform dose-response assays (e.g., IC₅₀) to reconcile computational predictions with observed activity . Reference :
Q. What methodologies resolve unexpected byproducts in the triazolo-pyrazine core synthesis?
- LC-MS monitoring : Track intermediate formation in real-time to identify off-pathway reactions.
- DFT calculations : Model reaction pathways to pinpoint energy barriers leading to byproducts.
- Protecting group strategies : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl groups) to improve regioselectivity . Reference :
Q. How to assess the compound’s stability under varying storage conditions?
Perform accelerated stability studies :
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
- Analytical tracking : Quantify degradation via HPLC and identify byproducts using high-resolution mass spectrometry (HRMS).
- Excipient screening : Evaluate stabilizers (e.g., antioxidants) in lyophilized formulations . Reference :
Q. What strategies enhance solubility for in vitro bioactivity assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity.
- pH adjustment : Prepare buffered solutions (pH 6.5–7.4) to mimic physiological conditions.
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers for sustained release . Reference :
Q. How can researchers elucidate the metabolic fate of this compound?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
- CYP450 inhibition studies : Identify metabolizing enzymes using isoform-specific inhibitors.
- In silico prediction : Tools like ADMET Predictor™ to forecast phase I/II metabolism pathways .
Reference :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
